molecular formula C8H10N2S B060927 Carbonocyanidothioicamide, di-2-propenyl-(9CI) CAS No. 178811-54-6

Carbonocyanidothioicamide, di-2-propenyl-(9CI)

Cat. No.: B060927
CAS No.: 178811-54-6
M. Wt: 166.25 g/mol
InChI Key: MLYKDCUXEREXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diallylcyanothioformamide is an organic compound characterized by the presence of diallyl groups attached to a cyanothioformamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diallylcyanothioformamide typically involves the reaction of diallylamine with cyanothioformamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of N,N-Diallylcyanothioformamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-Diallylcyanothioformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyanothioformamide group to amines or other reduced forms.

    Substitution: The diallyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N,N-Diallylcyanothioformamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and functional materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Diallylcyanothioformamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its diallyl groups can undergo polymerization or cross-linking reactions, contributing to its versatility in various applications. The cyanothioformamide core can participate in coordination chemistry, forming complexes with metal ions.

Comparison with Similar Compounds

    N,N-Dimethylformamide (DMF): A common polar solvent used in organic synthesis.

    N,N-Dimethylacetamide (DMA): Another polar solvent with similar applications to DMF.

    N,N-Diallylamine: A related compound with diallyl groups but lacking the cyanothioformamide core.

Uniqueness: N,N-Diallylcyanothioformamide is unique due to the presence of both diallyl groups and a cyanothioformamide core, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler dialkyl amides or diallylamines.

Properties

CAS No.

178811-54-6

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

1-cyano-N,N-bis(prop-2-enyl)methanethioamide

InChI

InChI=1S/C8H10N2S/c1-3-5-10(6-4-2)8(11)7-9/h3-4H,1-2,5-6H2

InChI Key

MLYKDCUXEREXFX-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C(=S)C#N

Canonical SMILES

C=CCN(CC=C)C(=S)C#N

Synonyms

Carbonocyanidothioic amide, di-2-propenyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.